molecular formula C23H24N4O8 B11478397 ethyl 5-[(4,7-dimethoxy-6-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-[(4,7-dimethoxy-6-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11478397
M. Wt: 484.5 g/mol
InChI Key: DHXPRMSENHDWDI-GATIEOLUSA-N
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Description

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesis. The synthetic route may include the formation of intermediate compounds through reactions such as condensation, cyclization, and esterification. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the development of new drugs.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE include other benzodioxole derivatives and oxazole-containing compounds. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. Examples include:

    Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.

    Oxazole derivatives: Compounds containing the oxazole ring with various functional groups attached.

This detailed article provides a comprehensive overview of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24N4O8

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 5-[[4,7-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C23H24N4O8/c1-4-32-23(29)17-10-14(35-27-17)9-15-16(11-25-26-22(28)13-5-7-24-8-6-13)19(31-3)21-20(18(15)30-2)33-12-34-21/h5-8,11,14H,4,9-10,12H2,1-3H3,(H,26,28)/b25-11-

InChI Key

DHXPRMSENHDWDI-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC=NC=C4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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